5-Methylhexane-2,4-dione

Beschreibung

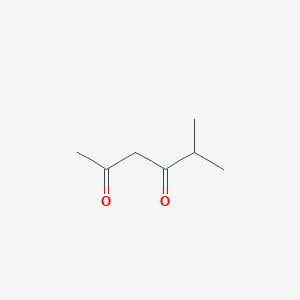

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methylhexane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5(2)7(9)4-6(3)8/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZGUWAFFHXZLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30223341 | |

| Record name | 5-Methyl-2,4-hexanedione (enol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7307-03-1 | |

| Record name | 5-Methyl-2,4-hexanedione (enol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007307031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7307-03-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2,4-hexanedione (enol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylhexane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 5 Methylhexane 2,4 Dione

Established Synthetic Routes to 5-Methylhexane-2,4-dione

The most traditional and widely utilized methods for synthesizing β-diketones rely on condensation reactions, which are valued for their reliability and efficiency. nih.gov

The primary route for the synthesis of this compound is the Claisen condensation. mdpi.comnih.gov This carbon-carbon bond-forming reaction occurs between a ketone and an ester in the presence of a strong base. wikipedia.org For the specific synthesis of this compound, two main variations of the Claisen condensation are feasible:

The reaction of an acetone (B3395972) enolate with an ester of isobutyric acid, such as ethyl isobutyrate.

The reaction between the enolate of 3-methyl-2-butanone and an acetate ester, like ethyl acetate. chemsrc.com

A related approach, known as a mixed Claisen-type condensation, can also be employed, where a ketone is reacted with an ester. libretexts.org The alpha-hydrogens of the ketone (pKa ~20) are significantly more acidic than those of the ester (pKa ~25), allowing for preferential deprotonation of the ketone to form the enolate donor. libretexts.org The resulting β-diketone product's alpha-hydrogens are even more acidic, and their irreversible deprotonation drives the reaction to completion. libretexts.org

| Reaction Name | Reactants | Key Features | Reference |

|---|---|---|---|

| Claisen Condensation | Ketone + Ester | Requires a strong base; driven by the formation of a stable enolate of the product. | nih.govwikipedia.org |

| Mixed Claisen Condensation | Ketone + Ester (where only one has enolizable α-hydrogens) | Useful when one reactant cannot self-condense, leading to a more controlled reaction. | organic-chemistry.orglibretexts.org |

| Dieckmann Condensation | Intramolecular reaction of a molecule with two ester groups | Forms cyclic β-keto esters; typically 5- or 6-membered rings. | wikipedia.orgorganic-chemistry.org |

Catalysis is crucial for the efficient synthesis of this compound via condensation reactions. The choice of catalyst can significantly influence reaction yields and conditions.

Base Catalysis: Strong bases are essential for the Claisen condensation to proceed. wikipedia.org A stoichiometric amount of base is typically required because it is consumed in the final step to deprotonate the β-diketone product, which thermodynamically drives the reaction. wikipedia.org

Alkoxides: Sodium ethoxide (NaOEt) is a classic base used for this purpose. The quality and freshness of the alkoxide can dramatically affect the yield of the β-diketone. nih.gov

Other Strong Bases: Sodium hydride (NaH) and sodium amide (NaNH₂) are often used as alternatives to alkoxides and can lead to increased yields. organic-chemistry.orgnih.gov

Lewis Acid Catalysis: More modern approaches, often termed "soft enolization," utilize Lewis acids in conjunction with a weaker base.

Magnesium Bromide Etherate (MgBr₂·OEt₂): This Lewis acid, used with an amine base like N,N-diisopropylethylamine (i-Pr₂NEt), facilitates the acylation of ketones to form 1,3-diketones. acs.orgorganic-chemistry.org This method can be performed directly without the need for pre-forming the enolate and is suitable for large-scale applications. acs.org

| Catalyst Type | Examples | Role in Reaction | Reference |

|---|---|---|---|

| Strong Bases (Alkoxides) | Sodium Ethoxide (NaOEt) | Promotes enolate formation in classical Claisen condensation. | organic-chemistry.orgnih.gov |

| Strong Bases (Hydrides/Amides) | Sodium Hydride (NaH), Sodium Amide (NaNH₂) | Often increases yields compared to alkoxides. | organic-chemistry.org |

| Lewis Acids | Magnesium Bromide Etherate (MgBr₂·OEt₂) | Used with a mild base (i-Pr₂NEt) for soft enolization and acylation. | acs.orgorganic-chemistry.org |

Advanced Synthetic Approaches for Derivatives of this compound

Research into the synthesis of β-diketones has led to the development of advanced methods for creating complex derivatives, including those with specific stereochemistry or halogen substitutions.

The introduction of halogen atoms into the β-diketone structure can significantly alter its chemical properties. An efficient one-pot method exists for the synthesis of α-brominated 1,3-dicarbonyl compounds from β-hydroxycarbonyl precursors. This transformation is achieved using molybdenum(IV) dichloride dioxide (MoO₂Cl₂) in the presence of N-bromosuccinimide (NBS) under mild conditions, providing good yields. organic-chemistry.org This suggests that a potential route to 3-bromo-5-methylhexane-2,4-dione could involve the initial reduction of one carbonyl group to a hydroxyl group, followed by this oxidative bromination protocol.

Achieving enantioselectivity in the synthesis of β-diketone derivatives is a significant challenge, particularly for creating chiral centers at the α- or δ-positions.

Asymmetric Allylation: An innovative method has been developed for the direct, regioselective, and enantioselective allylation of β-diketones. nih.gov This technique utilizes an allylsilane reagent and leverages the enol tautomer of the diketone to provide Brønsted acid activation, overcoming the natural tendency of the diketone to act as a nucleophile. nih.gov This allows for the creation of enantiomerically enriched tertiary carbinols from β-diketone starting materials. nih.gov

Asymmetric Aza-Claisen Rearrangement: For synthesizing δ-chiral β-diketones, an asymmetric aza-Claisen rearrangement between enantioenriched α-chiral allylamines and allenones has been reported. organic-chemistry.org This method proceeds with excellent retention of enantiopurity and allows for the construction of all-carbon quaternary stereocenters. organic-chemistry.org

The scalability of a synthetic route is critical for practical applications. Several methodologies for producing β-diketones and their analogues have been shown to be effective on a larger, multi-gram scale.

A robust protocol for synthesizing β-diketones with 2-thienyl and perfluorinated alkyl groups has been specifically designed for multi-gram quantities, featuring simplified purification procedures via copper chelates. nih.gov

The soft enolization method, which employs MgBr₂·OEt₂ and crude acid chlorides, is explicitly noted for its suitability for large-scale applications. acs.org

The oxidation of β-hydroxyketones to β-diketones using o-iodoxybenzoic acid (IBX) is another efficient and operationally simple reaction that is suitable for gram-scale preparations. organic-chemistry.org

These scalable methods provide a foundation for the larger-scale production of this compound and its structurally similar analogues for further research and application.

Mechanistic Investigations of Reactions Involving this compound

The study of reaction mechanisms provides crucial insights into the sequence of elementary steps by which a chemical change occurs. For this compound, such investigations are paramount for optimizing reaction conditions and controlling product outcomes.

At present, detailed kinetic studies providing specific rate constants for reactions involving this compound are not extensively documented in publicly available scientific literature. The determination of these parameters would require dedicated experimental work, typically employing techniques such as spectroscopy to monitor the concentration of reactants and products over time under various conditions (e.g., temperature, pressure, catalyst concentration).

General principles of reaction kinetics for β-diones suggest that reactions often proceed via their enol or enolate forms. The rate of a reaction involving this compound would likely be influenced by the rate of its keto-enol tautomerization. The equilibrium for this tautomerization has been studied, with the enthalpy of reaction for the conversion of the keto form to the enol form (4-hydroxy-5-methyl-3-hexen-2-one) determined in the liquid phase. nist.gov

| Reaction | Enthalpy of Reaction (ΔrH°) | Method | Reference |

| This compound (keto) ⇌ 4-Hydroxy-5-methyl-3-hexen-2-one (enol) | -13. ± 0.8 kJ/mol | NMR | Calmon, 1969 nist.gov |

This table indicates the thermodynamic favorability of the enol form.

Further research is required to establish the rate laws and determine the specific rate constants for reactions such as alkylation, acylation, or condensation involving this compound.

While specific, detailed reaction schemes for many reactions of this compound are not available, it is possible to postulate general pathways based on the known reactivity of β-diones. These compounds can undergo reaction at several sites, leading to questions of chemo- and regioselectivity.

For instance, in an alkylation reaction, the enolate of this compound can be formed by treatment with a base. This enolate is an ambident nucleophile, with potential for reaction at the central carbon (C-alkylation) or at one of the oxygen atoms (O-alkylation). The selectivity of this process is typically influenced by factors such as the nature of the counter-ion, the solvent, and the electrophile. Hard electrophiles tend to favor O-alkylation, while soft electrophiles favor C-alkylation.

Condensation reactions, such as the Knoevenagel or Claisen condensations, would also proceed via the enolate intermediate. The steric hindrance provided by the isopropyl group at the 5-position may influence the regioselectivity of these reactions compared to simpler β-diones.

The primary and most significant intermediate in the majority of reactions involving this compound is its enolate ion. The formation of this intermediate is a prerequisite for many of its characteristic reactions. The structure of the enolate is a resonance hybrid, with the negative charge delocalized between the central carbon atom and the two oxygen atoms.

In addition to the enolate, other transient species may be formed depending on the specific reaction. For example, in metal-catalyzed reactions, organometallic intermediates where the dione (B5365651) is coordinated to a metal center are likely to be involved. The nature of these intermediates would depend on the metal, its ligands, and the reaction conditions.

The direct observation and characterization of these intermediates are challenging due to their typically short lifetimes. However, their existence can be inferred from kinetic data, product analysis, and computational modeling. Further research employing advanced spectroscopic techniques (e.g., in-situ NMR or IR) could provide more direct evidence for the structure and role of these intermediates in the reactions of this compound.

Coordination Chemistry and Ligand Properties of 5 Methylhexane 2,4 Dione

5-Methylhexane-2,4-dione as a Bidentate Ligand

This compound, a member of the β-diketone family, exhibits characteristic keto-enol tautomerism. This constitutional isomerism involves the migration of a proton and the shifting of bonding electrons, resulting in two distinct forms: the diketo form and the enol form. The equilibrium between these two tautomers is fundamental to the compound's ability to function as a ligand in coordination chemistry.

In the enol form, a hydroxyl group is positioned adjacent to a carbonyl group, connected by a carbon-carbon double bond. The proton of this hydroxyl group is acidic and can be lost through deprotonation, typically facilitated by a base. This process yields a monoanionic enolate. This enolate is the active form for coordination, acting as a powerful bidentate chelating agent.

The chelation occurs when both oxygen atoms of the enolate anion simultaneously bind to a central metal ion. This coordination forms a stable, six-membered ring structure. The formation of such chelate rings is entropically favored and results in significantly more stable metal complexes compared to those formed with analogous monodentate ligands. The resonance delocalization of the negative charge across the O=C-C=C-O framework of the chelate ring further enhances the stability of the resulting metal complex.

Formation and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound generally involves the reaction of the β-diketone with a suitable metal salt in an appropriate solvent. Common metal precursors include metal halides, acetates, or nitrates. The reaction is typically carried out in a solvent such as ethanol or methanol.

A general procedure involves dissolving the metal salt and this compound in the solvent, often in a stoichiometric ratio (e.g., 1:2 or 1:3 metal-to-ligand). A base, such as sodium hydroxide or an amine, may be added to promote the deprotonation of the diketone to its active enolate form. The reaction mixture is frequently heated under reflux for several hours to ensure the completion of the complex formation. rdd.edu.iq Upon cooling, the resulting metal complex often precipitates from the solution and can be isolated by filtration, washed to remove any unreacted starting materials, and dried. rdd.edu.iq The stoichiometry and geometry of the final complex (e.g., ML₂, ML₃) depend on the metal ion's size, charge, and preferred coordination number.

The formation and properties of coordination compounds involving this compound are extensively studied using various spectroscopic techniques. These methods provide critical insights into the ligand's bonding mode and the complex's electronic structure.

Infrared (IR) Spectroscopy: IR spectroscopy is a primary tool for confirming the coordination of the enolate form of this compound to a metal center. In the spectrum of the free ligand, a broad absorption band corresponding to the O-H stretch of the enol tautomer is typically observed. Upon complexation, this band disappears, providing strong evidence of deprotonation and coordination. Furthermore, the C=O and C=C stretching vibrations, which are prominent in the free ligand's spectrum, shift to lower frequencies in the complex. This shift indicates the delocalization of electron density within the chelate ring upon coordination. The appearance of new, lower-frequency bands, typically in the 400-600 cm⁻¹ range, can be attributed to the formation of metal-oxygen (M-O) bonds. nih.gov

Interactive Table: Typical IR Spectral Changes upon Complexation of a β-Diketone

| Vibrational Mode | Free Ligand (Enol Form) Frequency (cm⁻¹) | Metal Complex Frequency (cm⁻¹) | Interpretation of Change |

| ν(O-H) | ~3400 (broad) | Absent | Deprotonation of the enolic hydroxyl group. |

| ν(C=O) / ν(C=C) | ~1640-1580 | ~1580-1520 | Shift to lower energy due to electron delocalization in the chelate ring. |

| ν(M-O) | Absent | ~600-400 | Appearance of new bands confirms the formation of metal-oxygen bonds. |

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of this compound complexes provide information about electronic transitions. Intense absorption bands in the ultraviolet region are typically assigned to π→π* and n→π* transitions within the ligand. mdpi.com When coordinated to a transition metal with partially filled d-orbitals, weaker absorption bands may appear in the visible region. These bands correspond to d-d electronic transitions, and their position and intensity are characteristic of the coordination geometry of the metal ion (e.g., octahedral or tetrahedral) and the ligand field strength. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing diamagnetic metal complexes. A key indicator of successful complexation in ¹H NMR is the disappearance of the signal for the acidic enolic proton. mdpi.com The signals for the other protons in the ligand, particularly those on the carbon backbone and the methyl groups, often experience shifts upon coordination due to changes in the electronic environment. Similarly, in ¹³C NMR, the carbons involved in the chelate ring show significant shifts in their resonance frequencies. rdd.edu.iq

While spectroscopic methods confirm coordination, single-crystal X-ray diffraction provides the definitive and unambiguous elucidation of the three-dimensional structure of a metal complex in the solid state. This powerful analytical technique allows for the precise determination of atomic positions, leading to a detailed understanding of the complex's molecular geometry.

For a metal-5-Methylhexane-2,4-dione complex, X-ray diffraction analysis yields crucial structural parameters, including:

Coordination Geometry: It reveals the exact arrangement of the ligand's oxygen atoms around the central metal ion, confirming geometries such as square planar, tetrahedral, or octahedral. For instance, a metal ion like Cu(II) might form a square planar [M(L)₂] complex, while a metal like Fe(III) or Co(III) would likely form an octahedral [M(L)₃] complex.

Bond Lengths and Angles: The analysis provides precise measurements of the metal-oxygen (M-O) bond lengths and the O-M-O "bite angle" within the chelate ring. These parameters are indicative of the strength and nature of the coordination bond.

Crystal Packing: Information on how the individual complex molecules are arranged in the crystal lattice, including any intermolecular interactions like hydrogen bonds or van der Waals forces, is also obtained.

The structural data obtained from X-ray crystallography is essential for understanding the relationship between the structure of a complex and its physical and chemical properties.

Interactive Table: Common Coordination Geometries for Metal β-Diketonate Complexes

| Metal Ion | Stoichiometry (M:L) | Common Coordination Geometry | Example |

| Cu(II) | 1:2 | Square Planar | Bis(acetylacetonato)copper(II) |

| Ni(II) | 1:2 | Square Planar or Octahedral (with axial ligands) | Bis(acetylacetonato)nickel(II) |

| Co(II) | 1:2 | Tetrahedral or Octahedral | Bis(acetylacetonato)cobalt(II) |

| Fe(III) | 1:3 | Octahedral | Tris(acetylacetonato)iron(III) |

| Co(III) | 1:3 | Octahedral | Tris(acetylacetonato)cobalt(III) |

| Al(III) | 1:3 | Octahedral | Tris(acetylacetonato)aluminum(III) |

Applications of 5 Methylhexane 2,4 Dione in Organic Synthesis and Medicinal Chemistry

5-Methylhexane-2,4-dione as a Building Block in Heterocyclic Synthesis

The structural framework of this compound is particularly well-suited for cyclization reactions, making it a key starting material for the synthesis of various heterocyclic compounds. The 1,3-dicarbonyl moiety can react with a wide array of dinucleophiles to form rings, establishing the foundation for diverse molecular architectures.

While β-diketones are a classical substrate class for the synthesis of pyrimidines and quinolines through condensation reactions, specific documented examples detailing the use of this compound for these particular heterocyclic systems are not extensively covered in recent literature. The general synthetic pathways typically involve the reaction of the β-diketone with reagents like guanidine or urea to form pyrimidine rings, or employing variations of the Combes or Doebner-von Miller reactions for quinoline synthesis. However, the focus of contemporary research has shifted to other heterocyclic systems derived from this specific precursor.

In contrast to the limited specific examples for pyrimidines and quinolines, the utility of this compound is well-documented in the synthesis of other important heterocycles, such as isoxazoles and pyridones.

One notable application is in the synthesis of isoxazole regioisomers. The reaction of this compound with hydroxylamine hydrochloride in ethanol, facilitated by microwave heating, yields a mixture of isoxazole products. google.comgoogle.com This transformation proceeds through the condensation of hydroxylamine with the diketone, followed by cyclization and dehydration to form the heterocyclic ring. These isoxazole derivatives serve as crucial intermediates in the synthesis of more complex molecules, including potential therapeutic agents. google.comgoogle.com

Furthermore, this compound is employed in the synthesis of 4,6-disubstituted-3-cyano-2-pyridones. This is achieved through a condensation reaction with cyanoacetamide. researchgate.net The reaction demonstrates selectivity, leading to the formation of a single pyridone product, which has been confirmed through spectroscopic analysis. researchgate.net The resulting pyridone structures are of interest due to their potential biological activities. researchgate.net

Table 1: Synthesis of Heterocycles from this compound

| Starting Material | Reagent | Heterocyclic Product | Reference |

|---|---|---|---|

| This compound | Hydroxylamine HCl | Isoxazole Regioisomers | google.comgoogle.com |

| This compound | Cyanoacetamide | 4,6-disubstituted-3-cyano-2-pyridone | researchgate.net |

Role in the Synthesis of Biologically Active Compounds

The value of this compound extends into medicinal chemistry, where it functions as a precursor for compounds with potential therapeutic applications. Its incorporation into molecular scaffolds can lead to the development of novel anti-inflammatory, antimicrobial, and anticancer agents.

This compound has been identified as a constituent of plant-derived exosome-like nanoparticles from Carica papaya L. fruit, which have demonstrated anti-inflammatory and antimicrobial properties. nih.gov While the extract as a whole shows these activities, the specific pharmacological contribution of this compound itself was not reported. nih.gov

More directly, the synthetic utility of this compound is linked to the creation of antimicrobials. The 4,6-disubstituted-3-cyano-2-pyridones synthesized from this diketone have been evaluated for their antimicrobial activity. researchgate.net Research findings indicate that these pyridone derivatives exhibit strong activity against various bacteria, including S. aureus, E. faecalis, and P. aeruginosa. researchgate.net This demonstrates an indirect but crucial role for this compound as a starting material for new antimicrobial agents.

Table 2: Antimicrobial Activity of Pyridones Derived from this compound

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus (S. aureus) | Strong | researchgate.net |

| Enterococcus faecalis (E. faecalis) | Strong | researchgate.net |

| Pseudomonas aeruginosa (P. aeruginosa) | Strong | researchgate.net |

| Streptococcus mutans (S. mutans) | Strong | researchgate.net |

A significant application of this compound in medicinal chemistry is its role as a key intermediate in the synthesis of potential anticancer drugs. Specifically, it is used in the creation of inhibitors for the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a target in certain types of leukemia and other cancers. google.comgoogle.com

In the synthetic pathway, this compound is first converted to an isoxazole intermediate. google.comgoogle.com This heterocyclic fragment is then incorporated into the final complex molecule designed to disrupt the menin-MLL interaction, which is critical for the proliferation of specific cancer cells. google.com This application underscores the importance of this compound as a foundational building block in the development of targeted cancer therapies.

Biological Activity and Biochemical Research Applications of 5 Methylhexane 2,4 Dione Derivatives

Antimicrobial and Antifungal Properties of 5-Methylhexane-2,4-dione Derivatives

Derivatives incorporating a dione (B5365651) moiety, such as thiazolidine-2,4-dione, have demonstrated notable antimicrobial and antifungal activities. These compounds represent a class of heterocyclic structures that have been extensively studied for their potential as therapeutic agents against various pathogens.

The antimicrobial effectiveness of dione derivatives is closely linked to their chemical structure. Structure-activity relationship (SAR) studies have revealed that the presence and position of different functional groups on the core ring structure significantly influence their biological activity.

For instance, in the case of 5-arylidene-thiazolidine-2,4-dione derivatives, the nature of the substituent on the arylidene ring plays a crucial role in determining their antimicrobial potency. It has been observed that compounds with hydroxy substituents are sometimes less active than those with meta-substituted groups, a phenomenon attributed to intramolecular interactions between the carboxyl group and an ortho-hydroxy substituent. scielo.br The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, thereby affecting its interaction with microbial targets. scielo.br

Pharmacophore substituents on 5-arylidene-thiazolidine-2,4-dione derivatives have been shown to considerably increase their antimicrobial activity, particularly against Gram-positive bacteria. scielo.br It is hypothesized that these molecules may act by interfering with the synthesis of the peptidoglycan cell wall, which is essential for the survival of Gram-positive bacteria. scielo.br

| Derivative Class | Key Structural Features | Impact on Antimicrobial Activity |

| 5-Arylidene-thiazolidine-2,4-diones | Substituents on the arylidene ring | Electron-withdrawing or electron-donating groups can enhance or decrease activity. scielo.br |

| 5-Arylidene-thiazolidine-2,4-diones | Hydroxy substituents | Can lead to reduced activity due to intramolecular bonding. scielo.br |

| Thiazolidine-2,4-diones | Modifications at the 3-position and carbonyl substitution | Often results in efficient antimicrobial activity. scielo.br |

Derivatives of thiazolidine-2,4-dione have been evaluated against a range of microorganisms, demonstrating significant activity, particularly against Gram-positive bacteria. scielo.brnih.gov

In one study, a series of 5-arylidene-thiazolidine-2,4-dione derivatives were tested against several bacterial and fungal strains. The results showed that these compounds were particularly effective against Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, Kocuria rhizophila, Bacillus cereus, and Bacillus subtilis. scielo.br Their activity against Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae, as well as fungi such as Candida maltosa and Aspergillus niger, was also noted. scielo.br

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. For certain 5-arylidene-thiazolidine-2,4-dione derivatives, MIC values as low as 31.25 µg/mL have been recorded, indicating potent antibacterial activity. scielo.br Another study reported that all tested derivatives showed antimicrobial activity, primarily against Gram-positive bacteria, with MIC values ranging from 2 to 16 µg/mL. nih.gov

Antimicrobial Activity of Selected Thiazolidine-2,4-dione Derivatives

| Compound Type | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| 5-Arylidene-thiazolidine-2,4-dione derivative (3j) | Gram-positive bacteria | 31.25 scielo.br |

| 5-Arylidene-thiazolidine-2,4-dione derivative (3f) | Gram-positive bacteria | 62.5 scielo.br |

Enzyme-Catalyzed Reactions and Biochemical Probes

The dione functional group is a versatile scaffold in designing molecules that can interact with enzymes. For instance, pentane-2,4-dione has been utilized as a fluorogenic probe in assays for dipeptidyl peptidase-4 (DPP-4) enzyme inhibitors. researchgate.net In this application, the primary amine group of the target molecule reacts with pentane-2,4-dione in the presence of formaldehyde (B43269) to create a fluorescent dihydropyridine (B1217469) derivative. researchgate.net This reaction allows for the sensitive and economical assessment of the inhibitor's concentration in pharmaceutical and biological samples. researchgate.net

Furthermore, derivatives of imidazolidine-2,4-dione have been reported to act as inhibitors for enzymes like MEK1 and MEK2, which are protein kinases in the MAP kinase signal transduction pathway. researchgate.net This inhibitory action makes them useful in studying cellular proliferation disorders. researchgate.net Aldose reductase inhibitors, which can enhance insulin (B600854) sensitivity in diabetes, have also been developed from spiro(imidazolidine-4,3'-indoline)-2,2',5-triones. researchgate.net

Antioxidant Activity Investigations

The antioxidant potential of dione derivatives has been another area of active research. The presence of a phenol (B47542) moiety, a known pharmacophore in many antioxidants, combined with a thiazolidine-2,4-dione core, has led to the synthesis of new compounds with significant antioxidant capacity. researchgate.net

Studies on phenolic derivatives of thiazolidine-2,4-dione have shown that some of these compounds act as potent antiradical and electron donors, with activity comparable to reference antioxidants. researchgate.net A series of 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety also demonstrated promising antioxidant activities, with certain compounds showing significant scavenging effects against free radicals. nih.gov The antioxidant activity of these molecules is often attributed to the presence of electron-donating substituents. nih.gov

Investigations into cyclic nitrones of the imidazole (B134444) series containing a sterically hindered phenol group have shown that their antioxidant activity is influenced by the steric volume of alkyl substituents in the phenol group. mdpi.com A decrease in steric volume tends to increase the antioxidant activity of both 1-hydroxy-2,5-dihydroimidazoles and 4H-imidazole 3-oxides. mdpi.com

Other Reported Biological Activities of Derivatives

Beyond their antimicrobial and antioxidant properties, dione derivatives have been associated with a wide array of other biological activities. The thiazolidine (B150603) nucleus is linked to antiviral, antituberculosis, anticancer, and antiparasitic activities. nih.gov Similarly, imidazolidine-2,4-dione (hydantoin) derivatives are known to exhibit a broad range of pharmacological effects, including use as anticancer, antimicrobial, and antifungal agents. researchgate.net

Derivatives of imidazolidine-2,4-dione have also been reported as androgen receptor modulators, which could be useful in treating conditions like cachexia and muscle wasting disorders. researchgate.net Furthermore, some have been investigated as aldose reductase inhibitors to enhance insulin sensitivity in diabetes. researchgate.net

Theoretical and Computational Studies of 5 Methylhexane 2,4 Dione

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, stability, and reactivity of β-dicarbonyl compounds, a class to which 5-methylhexane-2,4-dione belongs. A central focus of these investigations is the keto-enol tautomerism, a phenomenon where the diketo form exists in equilibrium with its enol tautomer. For many β-diketones, the enol form is surprisingly stable due to the formation of a strong intramolecular hydrogen bond and a conjugated π-system, creating a pseudo-aromatic ring. rsc.org

Theoretical calculations have shown that the enol forms of β-diketones are generally more stable than their corresponding diketo forms. researchgate.net This stability is attributed to the resonance-assisted hydrogen bond and the delocalization of π-electrons. The solvent environment can also influence the position of the tautomeric equilibrium. orientjchem.org

Computational studies on analogous β-dicarbonyls, such as acetylacetone and various cyclic diketones, provide insights into the energetic landscape of this tautomerization. For instance, DFT calculations have been used to determine the relative energies of the keto and enol tautomers and the energy barriers for their interconversion. These studies consistently show that the enol form is the more stable tautomer. researchgate.netorientjchem.org The activation energy for the tautomerization process can be significant, though it can be lowered in the presence of catalysts or solvent molecules that facilitate proton transfer. acs.org

Below is a representative table of calculated relative energies for the keto-enol tautomerism of a generic β-diketone, based on data from DFT studies on similar compounds.

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| Diketo | 0.00 | 0.00 |

| Enol | -17.89 | -16.50 |

| Transition State | +30.61 | +31.26 |

Note: This data is illustrative and based on studies of similar β-dicarbonyl compounds. Specific values for this compound may vary.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques, such as molecular dynamics (MD), offer a powerful lens to investigate the dynamic behavior of molecules like this compound. While specific MD studies on this compound are not extensively documented in publicly available literature, the principles and applications of these methods to similar organic molecules are well-established.

Molecular dynamics simulations can be employed to explore the conformational landscape of this compound. The molecule possesses several rotatable bonds, and simulations can reveal the preferred conformations in different environments, such as in the gas phase or in various solvents. These simulations can also shed light on the flexibility of the molecule and the dynamics of the intramolecular hydrogen bond in the enol tautomer.

Furthermore, MD simulations can be utilized to study the interactions of this compound with other molecules or surfaces. For instance, simulations could model the behavior of this compound at an interface or its interaction with a catalyst surface. The insights gained from such simulations are valuable for understanding its chemical reactivity and physical properties.

The general workflow for a molecular dynamics study of this compound would involve:

Force Field Parameterization: A suitable force field would be chosen to describe the interatomic interactions within the molecule and between the molecule and its environment.

System Setup: The molecule would be placed in a simulation box, either in a vacuum or solvated with a chosen solvent.

Equilibration: The system would be allowed to relax to a stable state at a given temperature and pressure.

Production Run: A long simulation would be performed to collect data on the molecule's trajectory over time.

Analysis: The trajectory data would be analyzed to extract information about conformational preferences, dynamic properties, and intermolecular interactions.

Reaction Mechanism Predictions and Energetics

Computational chemistry provides powerful tools for predicting the mechanisms and energetics of chemical reactions involving this compound. As a β-dicarbonyl compound, its reactivity is largely dictated by the acidity of the α-protons and the nucleophilicity of the corresponding enolate.

A key reaction of β-dicarbonyl compounds is alkylation at the α-carbon. The mechanism proceeds through the formation of an enolate by deprotonation with a suitable base. This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction. libretexts.org Computational studies can model this reaction pathway, calculating the structures of the reactants, transition state, and products, as well as the activation energy of the reaction.

Another important reaction is the hydrolysis of the ester group (if present) followed by decarboxylation. While this compound does not have an ester group, related β-keto esters undergo this reaction. The mechanism involves the saponification of the ester, followed by acidification to form a β-keto acid, which then decarboxylates upon heating. youtube.com Quantum chemical calculations can be used to investigate the energetics of each step in this sequence.

The table below presents a hypothetical reaction profile for the α-alkylation of a generic β-dicarbonyl enolate, illustrating the type of data that can be obtained from computational studies.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Enolate + Alkyl Halide | 0.0 |

| 2 | SN2 Transition State | +20.5 |

| 3 | Alkylated Product + Halide Ion | -15.2 |

Note: This data is illustrative and based on general principles of SN2 reactions involving enolates. Specific values for this compound would depend on the specific reactants and reaction conditions.

Theoretical studies can also predict the regioselectivity of reactions. For unsymmetrical β-diketones, deprotonation can lead to the formation of two different enolates. Computational methods can determine the relative stabilities of these enolates and the activation barriers for their formation, thereby predicting which site is more likely to be alkylated under different conditions (e.g., kinetic versus thermodynamic control). libretexts.org

Advanced Analytical Techniques in the Study of 5 Methylhexane 2,4 Dione

Spectroscopic Methods for Structural Elucidation and Kinetic Studies

Spectroscopy is a cornerstone in the analysis of 5-methylhexane-2,4-dione, offering insights into its structure and dynamic processes such as keto-enol tautomerism.

Ultraviolet-visible (UV-Vis) spectrophotometry is a powerful tool for investigating the kinetics of reactions involving this compound, most notably its keto-enol tautomerism. This equilibrium is a dynamic process where the compound interconverts between its diketo and enol forms. These two tautomers possess distinct electronic structures and, consequently, exhibit different UV-Vis absorption spectra.

The enol form, stabilized by conjugation and an intramolecular hydrogen bond, typically shows a strong absorption band at a longer wavelength (π → π* transition), while the diketo form absorbs at a shorter wavelength (n → π* transition). By monitoring the change in absorbance at a wavelength specific to one of the tautomers over time, the rate of interconversion can be determined. The position of this equilibrium is highly sensitive to the solvent's polarity, with nonpolar solvents generally favoring the enol form. This technique allows for the calculation of the equilibrium constant (Keq) and the thermodynamic parameters of the tautomerization process.

Table 1: Typical UV-Vis Absorption Maxima for Keto-Enol Tautomers of β-Diketones

| Tautomer | Typical λmax (nm) | Transition Type |

|---|---|---|

| Diketo Form | ~270-290 | n → π* |

Note: Actual λmax values for this compound may vary depending on the solvent.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the structural characterization of this compound, providing detailed information about its carbon framework and the functional groups present.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to distinguish between the keto and enol forms of this compound, as the chemical environments of the nuclei differ significantly in the two tautomers. In the ¹H NMR spectrum, the enol form is characterized by a downfield signal for the enolic proton (typically 12-16 ppm) due to intramolecular hydrogen bonding, and a signal for the vinyl proton. The keto form, on the other hand, shows a characteristic signal for the methylene (B1212753) protons situated between the two carbonyl groups.

Similarly, the ¹³C NMR spectrum provides distinct signals for the carbonyl carbons in the keto form and the enolic carbons in the enol form. The relative integrals of the signals corresponding to each tautomer in the ¹H NMR spectrum can be used to determine the keto-enol equilibrium ratio in a given solvent.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton | Keto Form (Predicted) | Enol Form (Predicted) |

|---|---|---|

| CH₃ (at C2) | 2.1 - 2.3 | 2.0 - 2.2 |

| CH₂ (at C3) | 3.5 - 3.7 | 5.5 - 5.8 (vinyl H) |

| CH (at C5) | 2.6 - 2.8 | 2.4 - 2.6 |

| (CH₃)₂ (at C5) | 1.0 - 1.2 | 1.0 - 1.2 |

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon | Keto Form (Predicted) | Enol Form (Predicted) |

|---|---|---|

| C1 (CH₃) | 25 - 35 | 20 - 30 |

| C2 (C=O) | 200 - 210 | 190 - 200 |

| C3 (CH₂) | 50 - 60 | 95 - 105 (vinyl C) |

| C4 (C=O) | 205 - 215 | 185 - 195 |

| C5 (CH) | 45 - 55 | 40 - 50 |

IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in this compound. The keto form exhibits two distinct C=O stretching bands in the region of 1700-1740 cm⁻¹. The enol form, in contrast, shows a C=O stretching band at a lower frequency (around 1600-1640 cm⁻¹) due to conjugation, a C=C stretching band, and a broad O-H stretching band in the region of 2500-3200 cm⁻¹ resulting from the strong intramolecular hydrogen bond.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Keto Form (cm⁻¹) | Enol Form (cm⁻¹) |

|---|---|---|---|

| C=O | Stretch | 1700 - 1740 (two bands) | 1600 - 1640 |

| C=C | Stretch | - | ~1580 |

| O-H | Stretch | - | 2500 - 3200 (broad) |

Chromatography Techniques for Purity and Reaction Monitoring

Chromatographic methods, particularly gas chromatography (GC), are vital for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. GC separates compounds based on their volatility and interaction with a stationary phase. For β-diketones, which can exist as tautomers, the choice of GC conditions is crucial as the keto and enol forms can sometimes be separated.

The purity of a this compound sample can be determined by the presence of a single major peak in the chromatogram, with the peak area being proportional to its concentration. Impurities would appear as additional peaks. For reaction monitoring, small aliquots of the reaction mixture can be analyzed by GC at different time intervals to determine the consumption of reactants and the formation of products.

Typical GC columns used for the analysis of diketones include packed columns with polar stationary phases like Carbowax or capillary columns such as the widely used HP-5 (a nonpolar phase). The choice of column and temperature programming depends on the specific application and the other components in the mixture.

Table 5: General Gas Chromatography Conditions for Diketoness

| Parameter | Typical Value/Type |

|---|---|

| Column Type | Capillary (e.g., HP-5, TR-WAX) or Packed (e.g., Carbowax) |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium or Nitrogen |

| Temperature Program | Ramped, e.g., 50°C to 250°C at 10°C/min |

Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) is an indispensable technique for the molecular identification of this compound. It provides information about the compound's molecular weight and its fragmentation pattern upon ionization, which serves as a molecular fingerprint. The NIST WebBook provides a reference mass spectrum for the keto form of this compound.

In the mass spectrum, the molecular ion peak (M⁺) corresponds to the molecular weight of the compound (128.17 g/mol for C₇H₁₂O₂). The fragmentation pattern is a result of the cleavage of the molecular ion into smaller, charged fragments. The analysis of these fragments helps in confirming the structure of the molecule. For ketones, common fragmentation pathways include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.

Table 6: Interpretation of the Mass Spectrum of this compound (Keto Form)

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 128 | [C₇H₁₂O₂]⁺ | C₇H₁₂O₂ | Molecular Ion (M⁺) |

| 113 | [M - CH₃]⁺ | C₆H₉O₂ | Loss of a methyl group |

| 85 | [M - C₃H₇]⁺ or [CH₃COCH₂CO]⁺ | C₄H₅O₂ | α-cleavage, loss of an isopropyl radical |

| 71 | [C₄H₇O]⁺ | C₄H₇O | Cleavage between the carbonyl groups |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | C₃H₅O / C₄H₉ | Further fragmentation |

This detailed fragmentation analysis, combined with the accurate mass of the molecular ion, provides unambiguous confirmation of the identity of this compound.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The classical approach for synthesizing β-diketones like 5-Methylhexane-2,4-dione is the Claisen condensation. nih.gov However, ongoing research focuses on developing more efficient and versatile methodologies. nih.govus.es Future exploration is centered on catalytic systems that offer improved yields and milder reaction conditions.

Key areas for novel synthetic pathway exploration include:

Metal-Based Catalysis : Investigating various metal catalysts to facilitate the synthesis with high efficiency. us.es

Organocatalysis : Utilizing small organic molecules as catalysts to promote the formation of the dione (B5365651) structure, offering a metal-free alternative. us.es

Biocatalysis : Employing enzymes to catalyze the synthesis, which can lead to highly selective and environmentally friendly processes. us.esresearchgate.net

Oxidation of β-hydroxyketones : The use of oxidizing agents like o-iodoxybenzoic acid (IBX) provides an efficient and operationally simple method for preparing β-diketones from β-hydroxyketone precursors. nih.govorganic-chemistry.org

Table 1: Comparison of Synthetic Approaches for β-Diketones

| Synthetic Method | Description | Potential Advantages |

|---|---|---|

| Claisen Condensation | A classical base-catalyzed reaction between a ketone and an ester. nih.gov | Well-established, readily available starting materials. |

| Metal-Based Catalysis | Employs metal complexes to catalyze the formation of C-C bonds. us.es | High yields, potential for stereoselectivity. |

| Organocatalysis | Uses metal-free small organic molecules as catalysts. us.es | Avoids toxic metals, often milder conditions. |

| Biocatalysis | Utilizes enzymes to carry out the chemical transformation. researchgate.net | High selectivity, green and sustainable approach. |

| Oxidation Methods | Involves the oxidation of precursor molecules like β-hydroxyketones. organic-chemistry.org | Efficient for specific substrates, can be performed at scale. |

Design and Synthesis of New this compound Derivatives with Enhanced Bioactivity

The β-dicarbonyl moiety is a recognized scaffold in medicinal chemistry, present in numerous compounds with significant biological and pharmaceutical activity. nih.govus.es A major future direction is the design and synthesis of novel derivatives of this compound to explore potential therapeutic applications. The antioxidant capability associated with the enol tautomer of β-diketones makes them valuable candidates for addressing various pathological conditions. us.esresearchgate.net

Research efforts are likely to focus on modifying the core structure to enhance interactions with biological targets. Drawing parallels from similar dione structures, potential bioactivities for new derivatives could include:

Anticancer Agents : Thiazolidine-2,4-dione derivatives have been investigated as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. rsc.org

Antibacterial Agents : Quinazolin-2,4-dione derivatives have shown promise as antibacterial agents by targeting essential microbial enzymes like dihydrofolate reductase. nih.gov

Anti-inflammatory Agents : Certain 1H-pyrrole-2,5-dione derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. mdpi.com

Enzyme Inhibitors : The development of derivatives as inhibitors for specific enzymes, such as monoamine oxidase (MAO), is a promising area, as shown with 1,2,4-oxadiazin-5(6H)-one derivatives. mdpi.com

Table 2: Potential Bioactive Derivatives Based on Related Dione Scaffolds

| Derivative Class | Potential Biological Target | Therapeutic Application | Reference Example |

|---|---|---|---|

| Thiazolidine-2,4-diones | VEGFR-2 | Anticancer | rsc.org |

| Quinazolin-2,4-diones | Dihydrofolate Reductase | Antibacterial | nih.gov |

| 1H-pyrrole-2,5-diones | Pro-inflammatory Cytokines | Anti-inflammatory | mdpi.com |

| 1,2,4-Oxadiazin-5(6H)-ones | Monoamine Oxidase (MAO) | Neurological Disorders | mdpi.com |

Advanced Computational Studies for Drug Discovery and Material Science

Computational chemistry is an indispensable tool for accelerating research. For this compound, advanced computational studies can predict the properties of novel derivatives and guide experimental work in both drug discovery and material science.

Future computational research will likely involve:

Molecular Docking : In silico screening of this compound derivatives against protein targets to identify potential inhibitors and elucidate binding mechanisms, similar to studies performed on quinazolin-2,4-diones. nih.gov

ADMET Prediction : Computational analysis of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to assess the drug-likeness of new derivatives early in the discovery process. rsc.org

Density Functional Theory (DFT) Analyses : DFT studies can provide insights into the 3D geometry, reactivity, and electronic characteristics of novel compounds, aiding in the design of molecules with desired properties. rsc.org

Material Property Simulation : Predicting the electronic, optical, and physical properties of materials incorporating this compound, such as polymers or metal-organic frameworks.

Table 3: Applications of Computational Methods in this compound Research

| Computational Technique | Application Area | Objective |

|---|---|---|

| Molecular Docking | Drug Discovery | Identify potential biological targets and predict binding affinity of derivatives. nih.gov |

| ADMET Screening | Drug Discovery | Evaluate pharmacokinetic and toxicity profiles of new compounds. rsc.org |

| DFT Analysis | Drug Discovery & Material Science | Understand electronic structure and reactivity to guide molecular design. rsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | Drug Discovery | Develop models that correlate chemical structure with biological activity. |

Integration of this compound in Supramolecular Chemistry and Nanotechnology

The ability of β-diketones to act as metal-chelating agents is a key characteristic that opens avenues in supramolecular chemistry and nanotechnology. mdpi.com The two oxygen atoms of this compound can coordinate with metal ions to form stable complexes.

Emerging applications in these fields include:

Building Blocks for Supramolecular Assemblies : Using the compound as a ligand to construct complex, self-assembled structures like metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, separation, and catalysis.

Functional Nanomaterials : Incorporating this compound or its metal complexes into nanomaterials to impart specific functionalities. This could include developing sensors, where metal chelation leads to a detectable optical or electronic signal.

Drug Delivery Systems : The chelating properties could be exploited to develop carriers for metal-based drugs or as cages for contrast agents in medical imaging. mdpi.com

Luminescent Materials : Some β-diketone metal complexes exhibit fluorescence, suggesting a potential for developing new materials for applications in lighting, displays, and bio-imaging. mdpi.com

Sustainable and Green Chemistry Approaches for this compound Research

In line with the global push for sustainability, future research on this compound will increasingly prioritize green chemistry principles. The goal is to develop synthetic and application processes that are more environmentally benign, efficient, and economical.

Key directions for sustainable research include:

Metal-Free Synthesis : Developing synthetic protocols that avoid the use of rare or toxic metal catalysts, such as hypoiodite-catalyzed oxidative rearrangements. organic-chemistry.org

Solvent-Free Reactions : Performing reactions under solvent-free conditions, for example by using mechanochemistry (ball-milling), to reduce waste and energy consumption.

Use of Green Solvents : When solvents are necessary, replacing traditional volatile organic compounds with greener alternatives like water or bio-based solvents.

Atom Economy : Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Renewable Feedstocks : Exploring biosynthetic pathways that could potentially produce this compound or its precursors from renewable feedstocks using engineered microorganisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.